EG01377 vs. EG00229: 3.9‑Fold Higher Binding Affinity for the NRP1‑b1 Domain
In a direct molecular modeling and experimental comparison, EG01377 exhibits a Kd of 1.3 μM for the NRP1‑b1 domain, whereas the predecessor compound EG00229 shows a Kd of 5.1 μM under the same conditions [1]. This corresponds to a 3.9‑fold improvement in binding affinity. The computational binding free energy (ΔGbind) for EG01377 is −13.23 kcal/mol, compared to −8.76 kcal/mol for EG00229 [1].
| Evidence Dimension | Binding affinity (Kd) for NRP1‑b1 domain |
|---|---|
| Target Compound Data | Kd = 1.3 μM |
| Comparator Or Baseline | EG00229: Kd = 5.1 μM |
| Quantified Difference | 3.9‑fold improvement (lower Kd) |
| Conditions | SPR binding assay and molecular dynamics simulation; values reported in J Mol Liq 2021, derived from primary experimental data |
Why This Matters
Higher affinity translates to more complete target engagement at lower concentrations, reducing the risk of off‑target effects and enabling more robust functional readouts in cell‑based angiogenesis and migration assays.
- [1] Charoenwongpaiboon T, et al. Molecular basis of the new COVID-19 target neuropilin-1 in complex with SARS-CoV-2 S1 C-end rule peptide and small-molecule antagonists. J Mol Liq. 2021;335:116537. doi:10.1016/j.molliq.2021.116537 View Source
